Ethyl 6-phenylpicolinate
Overview
Description
Scientific Research Applications
Chemical Derivatives and Reactions
Ethyl 6-phenylpicolinate undergoes various chemical transformations to yield different derivatives with potential applications in chemical research. For instance, reactions with hydrazine hydrate and hydroxylamine produce 4-oxo-6-phenyl-4H-pyran-2-carbohydrazide and 4-oxo-6-phenyl-4H-pyran-2-carbohydroxamic acid, respectively. These derivatives might be useful in further chemical studies or pharmaceutical applications (Usachev et al., 2009).
Synthetic Applications in Radical Cyclization
This compound is involved in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. Such reactions are crucial in the development of complex organic compounds, potentially useful in the creation of pharmaceuticals and other advanced materials (Allin et al., 2005).
Bioactive Potential in Marine Organisms
In marine research, compounds similar to this compound isolated from mollusks have demonstrated significant antioxidant and anti-inflammatory activities. These findings suggest potential biomedical applications of such compounds in treating oxidative stress and inflammation-related disorders (Chakraborty & Joy, 2019).
Anticancer Potential
This compound derivatives have shown promising results in anticancer research. Some derivatives exhibit potent cytotoxic activity against various human cancer cell lines, indicating their potential as effective anti-cancer agents (Riadi et al., 2021).
Anti-inflammatory Applications
Certain derivatives of this compound have been synthesized and studied for their anti-inflammatory activities. This suggests potential therapeutic applications in treating inflammation-related conditions (Tozkoparan et al., 2000).
Analytical Methods in Antioxidant Research
In antioxidant research, derivatives of this compound are used in assays like the DPPH test for determining the antioxidant capacity of samples. This indicates the compound's role in understanding the antioxidant properties of various substances (Munteanu & Apetrei, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 6-phenylpicolinate is a synthetic auxin herbicide . The primary target of this compound is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the plant’s growth and development by regulating the auxin hormone signaling pathway .
Mode of Action
The compound interacts with its target, AFB5, by docking onto the receptor . This interaction triggers changes in the plant’s growth regulation, leading to an inhibitory effect on the growth of certain plants .
Biochemical Pathways
The affected pathway is the auxin hormone signaling pathway . The interaction of this compound with AFB5 disrupts the normal functioning of this pathway, leading to downstream effects that inhibit the growth of the plant .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of plant growth . Specifically, the compound has been shown to have potent herbicidal activity, with one study showing that it had an IC50 value 45 times lower than that of the commercial herbicide halauxifen-methyl .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2 and CYP2C19 enzymes
Molecular Mechanism
It is known to inhibit CYP1A2 and CYP2C19 enzymes , which suggests it may have a role in enzyme inhibition or activation
Metabolic Pathways
It is known to inhibit CYP1A2 and CYP2C19 enzymes , suggesting it may interact with these enzymes or cofactors
properties
IUPAC Name |
ethyl 6-phenylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAWKIXJCRLUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565139 | |
Record name | Ethyl 6-phenylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107771-78-8 | |
Record name | Ethyl 6-phenylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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